molecular formula C9H9F3O B1316135 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene CAS No. 577742-69-9

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1316135
CAS No.: 577742-69-9
M. Wt: 190.16 g/mol
InChI Key: VIVFXXWMQAGXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 1-methoxybenzene (anisole) with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

C6H5OCH3+CF3CH2BrC9H9F3O+KBr\text{C6H5OCH3} + \text{CF3CH2Br} \rightarrow \text{C9H9F3O} + \text{KBr} C6H5OCH3+CF3CH2Br→C9H9F3O+KBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoroethyl group can be reduced to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 1-methoxy-3-(2,2,2-trifluoroacetyl)benzene.

    Reduction: Formation of 1-methoxy-3-ethylbenzene.

    Substitution: Formation of halogenated derivatives like 1-methoxy-3-(2,2,2-trifluoroethyl)-4-bromobenzene.

Scientific Research Applications

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(2,2,2-trifluoroethyl)benzene
  • 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methoxy group and a trifluoroethyl group, which impart distinct chemical and physical properties. The methoxy group can participate in hydrogen bonding and increase solubility in polar solvents, while the trifluoroethyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

1-methoxy-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-8-4-2-3-7(5-8)6-9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVFXXWMQAGXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574013
Record name 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577742-69-9
Record name 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.